2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide
Description
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives
Properties
IUPAC Name |
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S/c1-2-27-16-9-7-14(8-10-16)19-12-25-15(13-28-21(25)24-19)11-20(26)23-18-6-4-3-5-17(18)22/h3-10,12-13H,2,11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEMRXLMBJGELU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide typically involves the following steps:
Formation of the imidazo[2,1-b]thiazole core: This can be achieved by reacting thiourea with an appropriate α-haloketone under basic conditions.
Introduction of the 4-ethoxyphenyl group: This step involves the substitution of a halogen atom on the imidazo[2,1-b]thiazole core with a 4-ethoxyphenyl group using a suitable nucleophile.
Acetylation: The final step involves the acetylation of the imidazo[2,1-b]thiazole derivative with 2-fluoroaniline to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazo[2,1-b]thiazole derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is being studied for its potential as an antimicrobial and anticancer agent.
Biological Research: The compound is used in studies involving molecular docking and dynamics to understand its binding patterns and stability with target proteins.
Material Science: Derivatives of this compound are being explored for their photoelectric properties and potential use in light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure and have shown comparable biological activities.
Imidazo[2,1-b]thiazole carboxamide derivatives: These derivatives have been studied for their antimicrobial and anticancer properties.
Uniqueness
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its combination of an ethoxyphenyl group and a fluorophenylacetamide moiety contributes to its enhanced activity and selectivity against target organisms and cells .
Biological Activity
Overview
The compound 2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide is a member of the imidazo[2,1-b][1,3]thiazole class, which has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its potential therapeutic effects, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.
Chemical Structure and Properties
The IUPAC name of the compound indicates its complex structure. The presence of an ethoxyphenyl group and a fluorophenyl acetamide moiety enhances its biological activity. The molecular formula is , and its InChI representation provides insight into its chemical composition:
Anticancer Activity
Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds within this class have IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines including Jurkat and A431 cells . The mechanism often involves the inhibition of enzymes critical for cell proliferation.
Table 1: Comparison of Anticancer Activities of Similar Compounds
| Compound Name | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 9 | 1.61 | Jurkat |
| Compound 10 | 1.98 | A431 |
| Compound 13 | < Doxorubicin | Jurkat & HT29 |
Antimicrobial Properties
The compound also demonstrates antimicrobial activity. A study on thiazole derivatives indicated that modifications in the structure can lead to enhanced antibacterial effects. The presence of electron-withdrawing groups at specific positions on the phenyl ring significantly influences the antimicrobial potency against various pathogens .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, compounds with similar structures have shown promise in reducing inflammation. The imidazo[2,1-b][1,3]thiazole core is associated with the modulation of inflammatory pathways through the inhibition of pro-inflammatory cytokines.
Case Study 1: Synthesis and Evaluation
A comprehensive study involved synthesizing a series of thiazole derivatives to evaluate their biological activities. The results indicated that specific substitutions on the thiazole ring were crucial for enhancing both anticancer and antimicrobial properties. Notably, compounds with methyl or halogen substituents exhibited superior activity compared to their unsubstituted counterparts.
Case Study 2: Molecular Docking Studies
Molecular docking simulations have been employed to predict the interaction between this compound and various biological targets. Results showed strong binding affinities with proteins involved in cancer progression and inflammation pathways. For example, interactions with Bcl-2 protein suggest potential mechanisms for inducing apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for 2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide?
- Methodology : Synthesis typically involves multi-step reactions, starting with coupling the imidazo[2,1-b]thiazole core to the ethoxyphenyl and fluorophenyl groups. Key steps include:
- Solvent selection : Dimethylformamide (DMF) or acetonitrile for optimal solubility .
- Catalysts : Triethylamine or copper salts for efficient coupling .
- Conditions : Controlled temperatures (e.g., 60–80°C) and inert atmospheres to prevent side reactions .
- Purification : Use thin-layer chromatography (TLC) for intermediate monitoring and high-performance liquid chromatography (HPLC) for final purification to achieve ≥95% purity .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Analytical techniques :
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and connectivity .
- Mass spectrometry (MS) : High-resolution MS for molecular weight confirmation .
- X-ray crystallography : For crystallographic data (e.g., bond angles, dihedral angles), as demonstrated in analogous compounds .
- Database references : Cross-validate structural data with PubChem or ChemSpider entries for consistency .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Recommended assays :
- Antimicrobial activity : Broth microdilution assays against bacterial/fungal strains .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Cytotoxicity : Parallel testing on non-cancerous cells (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence bioactivity in SAR studies?
- Key findings :
- Ethoxyphenyl vs. methoxyphenyl : Ethoxy groups enhance metabolic stability compared to methoxy due to reduced oxidative demethylation .
- Fluorophenyl vs. chlorophenyl : Fluorine increases lipophilicity (logP), improving membrane permeability but may reduce solubility .
- Methodology : Synthesize analogs and compare IC₅₀ values in target assays. Use molecular docking to predict binding affinity changes .
Q. What experimental approaches elucidate the compound’s mechanism of action?
- Receptor binding assays : Radioligand displacement studies to identify interactions with kinases or GPCRs .
- Enzyme inhibition : Kinetic assays (e.g., fluorescence-based) to test inhibition of cyclooxygenase or cytochrome P450 enzymes .
- Molecular dynamics simulations : Study binding stability with target proteins (e.g., EGFR) using software like AutoDock .
Q. How should researchers address contradictory bioactivity data across studies?
- Potential causes :
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) .
- Impurity interference : Re-purify compounds and re-test using HPLC-validated samples .
- Biological model differences : Validate findings across multiple cell lines or in vivo models .
Q. What strategies optimize synthetic yield and scalability for this compound?
- Advanced techniques :
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yield .
- Flow chemistry : Enhances reproducibility and scalability for multi-step reactions .
- Catalyst screening : Test palladium or nickel catalysts for improved coupling efficiency .
Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be evaluated preclinically?
- Key assays :
- LogP determination : Shake-flask method to measure partition coefficients .
- Microsomal stability : Incubate with liver microsomes to assess metabolic degradation .
- Plasma protein binding : Equilibrium dialysis to quantify free fraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
